molecular formula C17H16FNO5S2 B4217918 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B4217918
M. Wt: 397.4 g/mol
InChI Key: GFYCPCSIAFLAPB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide with a suitable thiophene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide.

Uniqueness

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a fluoro group and a methoxyphenyl moiety.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-24-16-6-4-14(5-7-16)19(15-10-11-25(20,21)12-15)26(22,23)17-8-2-13(18)3-9-17/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCPCSIAFLAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 5
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

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